Ozagrel hydrochloride
Overview
Description
Ozagrel hydrochloride is a highly selective inhibitor of thromboxane A2 (TXA2), offering beneficial effects such as improved motor coordination after experimental stroke and antihypertensive effects in spontaneously hypertensive rats. It has been marketed as an antithrombotic drug in Japan since 1988, underscoring its importance in medical treatments that require the modulation of thromboxane levels (Yu et al., 2010).
Synthesis Analysis
The synthesis of Ozagrel hydrochloride involves a new, cost-efficient route that uses low-priced reagents, mild reaction conditions, and yields high overall output. The process starts with p-tolualdehyde, followed by bromination to produce 4(bromomethyl)benzaldehyde in high yield. This intermediate is then substituted with imidazole to generate 4-(1H-imidazol-1-ylmethyl)benzaldehyde, which upon condensation with malonic acid, and subsequent treatment with hydrochloric acid, produces Ozagrel hydrochloride in an efficient manner (Yu et al., 2010).
Molecular Structure Analysis
Ozagrel hydrochloride's molecular structure, featuring an imidazole ring linked to a benzaldehyde group, is crucial for its activity as a thromboxane A2 synthase inhibitor. This structure facilitates the drug's interaction with the enzyme, effectively inhibiting the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. The detailed analysis of its structure underpins the understanding of its mechanism of action and its specific inhibitory effects on thromboxane A2 synthesis.
Chemical Reactions and Properties
Ozagrel hydrochloride reacts with various substrates, demonstrating its role as a thromboxane synthase inhibitor. Its metabolites, including the beta-oxidized form (M-1) and the reduced form (M-2), exhibit inhibitory effects on hepatic microsomal drug metabolism, showcasing the drug's extensive interaction within biological systems. These interactions highlight the chemical reactivity and metabolic pathways of Ozagrel hydrochloride, reflecting its pharmacological activity and potential drug interactions (Morita et al., 1989).
Physical Properties Analysis
The physical properties of Ozagrel hydrochloride, such as solubility and stability, are essential for its formulation and therapeutic application. While specific data on these properties from the provided studies are limited, understanding these physical characteristics is crucial for developing effective and safe pharmaceutical formulations, ensuring the drug's efficacy and patient compliance.
Chemical Properties Analysis
Ozagrel hydrochloride's chemical properties, including its reactivity with human serum albumin and inhibition of mushroom tyrosinase, indicate its broad biochemical activity. These properties not only contribute to its pharmacokinetic profile, such as distribution and metabolism but also highlight its potential for diverse biological effects. The interaction with human serum albumin, for instance, can affect its transport and distribution in the body, while the inhibition of enzymes like tyrosinase suggests potential additional therapeutic or side effects (Li et al., 2009).
Scientific Research Applications
Inhibition of Hepatic Drug-Metabolizing Enzymes : High doses of ozagrel hydrochloride monohydrate and its metabolites M-1 and M-2 inhibit hepatic oxidative drug-metabolizing enzyme activities in humans (Morita et al., 1989).
Preeclampsia Treatment in Pregnancy : It effectively reduces preeclampsia occurrence and symptoms like hypertension and proteinuria in high-risk pregnant women without causing maternal or fetal side effects (Seki et al., 1999).
Antioxidative Effect in Myocardial Cells : Sodium ozagrel enhances antioxidative capability in myocardial cells, decreasing oxidative damage caused by active free radicals in myocardial ischemia in rats (He Hong-ying, 2009).
Prevention of Acute Lung Injury : It reduces lung injury and chemokine mRNA expression in guinea pigs exposed to oleic acid-induced lung injury, making it a promising candidate for preventing acute lung injury (Ishitsuka et al., 2009).
Reduction of Infarct Volume in Photochemical Thrombosis : Ozagrel sodium reduces infarct volume and edema in photochemical thrombosis, with a therapeutic window of less than 60 minutes after induction (Arii et al., 2002).
Stroke Treatment : Combination therapy of fasudil and ozagrel shows additive neuroprotective effects after middle cerebral artery occlusion, suggesting potential as a therapeutic strategy for stroke treatment (Koumura et al., 2011).
Treatment of Acute Cerebral Infarction : Ozagrel is effective in treating acute cerebral infarction and can improve prognosis compared to the control group (He Rong-bin, 2010).
Synthesis Methodology : A study presents a cost-efficient synthetic route for ozagrel hydrochloride, using low-priced reagents and mild reaction conditions, with high overall yield, important for antithrombotic drug development (Yu et al., 2010).
Safety And Hazards
Ozagrel hydrochloride is toxic and contains a pharmaceutically active ingredient . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin, eyes, and clothing, and to avoid inhalation of dust or aerosol .
Future Directions
properties
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ozagrel hydrochloride | |
CAS RN |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.